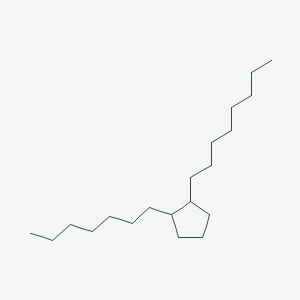

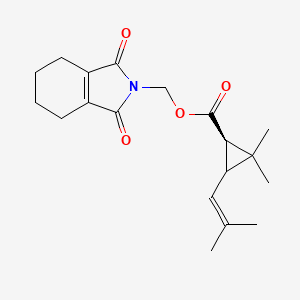

1-Heptyl-2-octylcyclopentane

カタログ番号 B1258915

分子量: 280.5 g/mol

InChIキー: UKVVPDHLUHAJNZ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

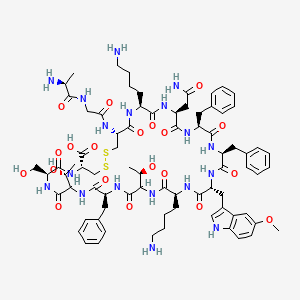

1-heptyl-2-octylcyclopentane is a cycloalkane and a member of cyclopentanes. It derives from a hydride of a cyclopentane.

科学的研究の応用

Linear α-Olefins Production:

- The compound is highlighted in the production of linear α-olefins like 1-hexene and 1-octene, crucial components in manufacturing LLDPE (linear low-density polyethylene). The Fischer–Tropsch process yields an array of hydrocarbons with high α-olefin content. Processes like hydroformylation, hydrogenation, and dehydration of 1-heptene are instrumental in producing 1-octene, offering a pathway for 1-Heptyl-2-octylcyclopentane involvement (Leeuwen et al., 2011).

Ethylene Tetramerisation:

- The compound's derivatives are implicated in the selective tetramerisation of ethylene to 1-octene. This process involves extended metallacyclic mechanisms and the formation of higher 1-alkenes through ethylene insertion into metallacycloheptane intermediates. The mechanistic study of this process provides insights into the unique selectivity for 1-octene formation, highlighting the relevance of 1-Heptyl-2-octylcyclopentane derivatives in such chemical transformations (Overett et al., 2005).

Electroreductive Intramolecular Coupling:

- The compound and its related structures have been studied in the context of electroreductive cyclization of olefinic and aromatic ketones. Such studies are pertinent to understanding the regio- and stereoselectivities of these reactions, indicating the compound's potential involvement in intricate chemical synthesis processes (Kise, 2004).

Ruthenium-Catalyzed Cycloadditions:

- The compound is mentioned in studies involving the ruthenium-catalyzed tandem cycloaddition of diynes with alkenes. Such reactions lead to complex chemical structures, indicating the utility of 1-Heptyl-2-octylcyclopentane in facilitating or being part of such sophisticated chemical syntheses (Yamamoto et al., 2000).

Tantalum-Catalyzed Carboalumination:

- Research involving the tantalum-catalyzed carboalumination of alkenes mentions the compound as part of the reaction pathway. This pathway results in a mixture of various substituted products, underlining the compound's role in complex reaction mechanisms and its potential for creating diverse chemical products (Sultanov et al., 2013).

特性

製品名 |

1-Heptyl-2-octylcyclopentane |

|---|---|

分子式 |

C20H40 |

分子量 |

280.5 g/mol |

IUPAC名 |

1-heptyl-2-octylcyclopentane |

InChI |

InChI=1S/C20H40/c1-3-5-7-9-11-13-16-20-18-14-17-19(20)15-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3 |

InChIキー |

UKVVPDHLUHAJNZ-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCC1CCCC1CCCCCCC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

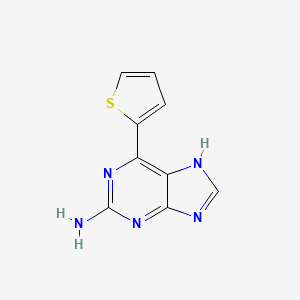

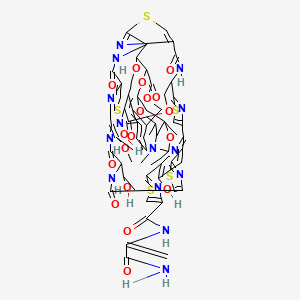

2-Amino-6-thienyl-purine

156489-35-9

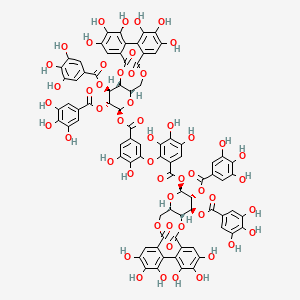

![{3-(3-chlorobenzyl)-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol](/img/structure/B1258852.png)